Fmoc-L-beta-homoproline
CAS No.: 193693-60-6
Cat. No.: VC21543648
Molecular Formula: C21H21NO4
Molecular Weight: 351,4 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 193693-60-6 |
---|---|
Molecular Formula | C21H21NO4 |
Molecular Weight | 351,4 g/mole |
IUPAC Name | 2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid |
Standard InChI | InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1 |
Standard InChI Key | ZNIGOUDZWCDFFC-AWEZNQCLSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
SMILES | C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Canonical SMILES | C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Chemical Structure and Properties
Fmoc-L-beta-homoproline, also known scientifically as (S)-2-(1-Fmoc-2-pyrrolidinyl)acetic acid, has the molecular formula C₂₁H₂₁NO₄ and a molecular weight of 351.402 g/mol . The compound contains a pyrrolidine ring with an extended carbon chain at the alpha position, differentiating it from standard proline.
Structural Characteristics
The compound's structure features a pyrrolidine ring with the Fmoc protecting group attached to the nitrogen atom, and an acetic acid moiety at the C-2 position of the pyrrolidine ring. This specific arrangement creates a homologated version of proline with an additional methylene group in the side chain .
Chemical Identifiers and Physical Properties
The following table presents key chemical identifiers and physical properties of Fmoc-L-beta-homoproline:
Property | Value |
---|---|
CAS Number | 193693-60-6 |
Molecular Formula | C₂₁H₂₁NO₄ |
Molecular Weight | 351.402 g/mol |
IUPAC Name | 2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid |
InChI Key | ZNIGOUDZWCDFFC-AWEZNQCLSA-N |
Optical Rotation | [α]D= -33.0 ± 3° (C=1 in DMF) |
XLogP3-AA | 3.3 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 5 |
Synthesis and Chemical Characteristics
Fmoc-L-beta-homoproline is synthesized through a series of chemical transformations that typically involve protecting the nitrogen of the pyrrolidine ring with the Fmoc group. The synthesis pathway often utilizes homologation strategies to introduce the additional methylene group that distinguishes this compound from standard proline .
The stereochemistry at the C-2 position of the pyrrolidine ring is maintained as (S), corresponding to the L-configuration that mimics naturally occurring amino acids. This stereochemical configuration is crucial for maintaining the desired biological activities in resulting peptides .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Fmoc-L-beta-homoproline serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its application significantly enhances the efficiency and yield of the synthetic process . The Fmoc protecting group is strategically utilized in orthogonal protection schemes, allowing for selective deprotection during the synthesis process .
Structural Modification of Peptides
The incorporation of Fmoc-L-beta-homoproline into peptide sequences introduces structural variations that can significantly alter the conformational properties of the resulting peptides. Unlike standard proline, which is known as a classical breaker of both α-helical and β-sheet secondary structures in proteins and peptides, beta-homoproline can introduce different conformational constraints that may enhance certain structural motifs .
Applications in Drug Development and Research
Pharmaceutical Applications
Fmoc-L-beta-homoproline plays a substantial role in drug development due to its unique structure that allows for the design of novel pharmaceuticals. It is particularly valuable in developing compounds that target specific biological pathways, making it essential in medicinal chemistry . The incorporation of beta-homoproline into peptide-based drugs can enhance their stability, bioavailability, and receptor selectivity.
Bioconjugation and Drug Delivery Systems
The compound is utilized in bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other molecules. This application is particularly important in developing drug delivery systems that require precise molecular targeting capabilities .
Research Areas
The following table outlines key research areas where Fmoc-L-beta-homoproline has significant applications:
Research Area | Application | Significance |
---|---|---|
Peptide Synthesis | Building block for custom peptides | Enhances efficiency and yield of synthesis process |
Drug Development | Design of novel pharmaceuticals | Targets specific biological pathways |
Bioconjugation | Attachment of biomolecules | Essential in drug delivery systems |
Protein Engineering | Modification of protein structure | Improves stability and functionality |
Neuroscience Research | Study of peptide interactions | Helps understand neurological functions |
Agrochemicals | Intermediate in synthesis | Used in development of agricultural chemicals |
Supramolecular Gels and Biomaterials
Recent research has explored the application of Fmoc-protected amino acids, including derivatives similar to Fmoc-L-beta-homoproline, in the development of supramolecular gels with potential biomedical applications. These gels are formed through the self-assembly of low molecular weight gelators (LMWGs) which can create three-dimensional networks through non-covalent interactions .
The Fmoc group plays a critical role in these assemblies by facilitating additional hydrogen bonding from the carbonyl group, aromatic interactions from the fluorenyl ring, and hydrophobic interactions that stabilize the supramolecular structure. These materials have potential applications in tissue engineering, drug delivery, and wound healing .
Comparison with Other Proline Derivatives
Structural Variations among Proline Derivatives
Supplier | Catalog Number | Package Size | Purity | Price Range (USD) |
---|---|---|---|---|
Thermo Scientific | H52060MD | 250 mg | 95% | ~$195 |
Thermo Scientific | H5206003 | 1 g | 95% | ~$610 |
Aapptec | UFP102 | 1 g | Not specified | ~$145 |
Anaspec | AS-26689-F1 | 1 g | Not specified | ~$386 |
Future Research Directions
The unique structural properties of Fmoc-L-beta-homoproline continue to open avenues for research in various fields:
-
Design of peptidomimetics with enhanced pharmacokinetic properties
-
Development of peptide-based therapeutics with improved stability and bioavailability
-
Creation of novel supramolecular materials for biomedical applications
-
Exploration of conformational constraints in protein engineering
-
Investigation of structure-activity relationships in biologically active peptides
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume